Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the condensation of 1,3-diketones with hydrazines.
Catalytic Methods: The use of catalysts such as Amberlyst-70, a resinous, nontoxic, and thermally stable catalyst, has been reported to facilitate the synthesis of pyrazole derivatives.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different hydroxylated pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Hydroxylated pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Agriculture: Potential use in the development of agrochemicals.
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
- Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Comparison:
- Structural Differences: While similar in having a pyrazole ring, these compounds differ in the substituents attached to the ring, which can significantly affect their chemical properties and reactivity.
- Unique Properties: Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs .
Properties
IUPAC Name |
methyl 5-oxo-1,4-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVBCJNDVKSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79746-67-1 |
Source
|
Record name | methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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